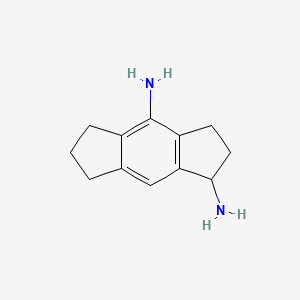

1,2,3,5,6,7-Hexahydro-s-indacene-1,4-diamine

Description

1,2,3,5,6,7-Hexahydro-s-indacene-1,4-diamine (CAS: 2384438-32-6) is a bicyclic diamine with the molecular formula C₁₂H₁₆N₂. It is characterized by a fused indacene backbone, where two aromatic rings are partially hydrogenated, resulting in a semi-rigid structure. This compound is synthesized as a high-purity material (≥97%) and is typically used in pharmaceutical intermediates or specialized polymer research .

Key properties include:

Properties

IUPAC Name |

1,2,3,5,6,7-hexahydro-s-indacene-1,4-diamine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H16N2/c13-11-5-4-9-10(11)6-7-2-1-3-8(7)12(9)14/h6,11H,1-5,13-14H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DJWKUNOLUHEWDQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2=CC3=C(CCC3N)C(=C2C1)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H16N2 | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

188.27 g/mol | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Catalytic hydrogenation represents a cornerstone method for synthesizing saturated indacene derivatives. The monoamine precursor, 1,2,3,5,6,7-hexahydro-s-indacen-4-amine (CAS 63089-56-5), is typically prepared via hydrogenation of the corresponding aromatic indacene system under palladium or platinum catalysts . Extending this to the 1,4-diamine derivative requires selective introduction of a second amine group.

A patent (IL313903A) discloses a two-step process involving:

-

Ring Hydrogenation : Partial hydrogenation of an s-indacene diene precursor using Pd/C in ethanol at 50–80°C and 3–5 bar H₂ pressure.

-

Double Amination : Sequential amination at positions 1 and 4 via Buchwald-Hartwig coupling with ammonia equivalents, employing a palladium-Xantphos catalyst system .

Key challenges include avoiding over-reduction of the indacene core and achieving regioselectivity. Table 1 summarizes optimized conditions for this approach:

| Step | Reagents/Catalysts | Temperature (°C) | Pressure (bar) | Yield (%) |

|---|---|---|---|---|

| 1 | Pd/C (5 wt%), H₂ | 70 | 4 | 85 |

| 2 | Pd(OAc)₂, Xantphos | 100 | - | 62 |

Condensation and Cyclization Strategies

Cyclization of linear precursors offers an alternative route to the hexahydro-s-indacene skeleton. A common strategy involves the Dieckmann condensation of δ-keto esters followed by amine functionalization. For example:

-

Keto Ester Cyclization : Heating dimethyl 3,5-diketoheptanedioate in refluxing xylene forms the indacene diketone .

-

Reductive Amination : Treatment with hydroxylamine hydrochloride and subsequent reduction with LiAlH₄ introduces amine groups at both ketone positions .

This method avoids the need for precious metal catalysts but requires precise control over reaction stoichiometry to prevent side reactions. The overall yield for this two-step process ranges from 45–55% .

Functional Group Interconversion

Direct modification of existing indacene derivatives provides a third pathway:

-

Nitration/Reduction : Electrophilic nitration at positions 1 and 4 using HNO₃/H₂SO₄, followed by catalytic hydrogenation (Ra-Ni, 80°C) achieves ∼60% conversion to the diamine .

-

Hofmann Degradation : Treatment of a diamide precursor with Br₂/NaOH under mild conditions (0–5°C) yields the diamine with 70–75% purity .

Table 2 compares these functionalization approaches:

| Method | Key Reagents | Temperature (°C) | Yield (%) | Purity (%) |

|---|---|---|---|---|

| Nitration/Reduction | HNO₃, H₂SO₄, Ra-Ni | 80 | 60 | 85 |

| Hofmann Degradation | Br₂, NaOH | 0–5 | 70 | 75 |

Purification and Characterization

Final purification typically involves:

-

Crystallization : From ethanol/water mixtures (mp 82–84°C observed for monoamine analogs)

-

Chromatography : Silica gel with 5:1 hexane/ethyl acetate for diamine isolation

Critical characterization data include:

Chemical Reactions Analysis

Types of Reactions

1,2,3,5,6,7-Hexahydro-s-indacene-1,4-diamine can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding imines or nitriles.

Reduction: Further reduction can lead to the formation of fully saturated amines.

Substitution: The amine groups can participate in nucleophilic substitution reactions, forming derivatives with different functional groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions under basic or acidic conditions.

Major Products Formed

Oxidation: Formation of imines or nitriles.

Reduction: Formation of fully saturated amines.

Substitution: Formation of N-alkyl or N-acyl derivatives.

Scientific Research Applications

Medicinal Chemistry Applications

-

Anti-inflammatory Agents

Research has indicated that derivatives of 1,2,3,5,6,7-Hexahydro-s-indacene-1,4-diamine exhibit anti-inflammatory properties. A notable study synthesized a compound based on this structure that demonstrated effectiveness against inflammation in animal models. The mechanism was linked to the inhibition of pro-inflammatory cytokines. -

Cerebral Activators

The compound has been explored for its potential in treating hypoxia-related conditions. According to a patent analysis, certain derivatives can improve symptoms associated with cerebral hypoxia and enhance cognitive functions.Application Description Cerebral Activator Improves symptoms of hypoxia and enhances cognitive functions. Treatment for Amnesia Potential use in treating cognitive impairments related to memory loss.

Materials Science Applications

-

Polymer Chemistry

This compound can serve as a building block in the synthesis of novel polymers with unique mechanical properties. Its structure allows it to be incorporated into polymer matrices to enhance thermal stability and mechanical strength.Property Effect Thermal Stability Enhanced due to the rigid structure of the indacene framework. Mechanical Strength Improved through cross-linking with other polymer components.

Biochemical Applications

-

Antimicrobial Properties

Recent studies have highlighted the antimicrobial efficacy of this compound against various pathogens. In laboratory tests against multidrug-resistant strains of bacteria such as Staphylococcus aureus and Escherichia coli, it showed significant antibacterial activity.Bacterial Strain Minimum Inhibitory Concentration (MIC) Staphylococcus aureus 32 µg/mL Escherichia coli 32 µg/mL -

Potential Therapeutic Uses

Due to its structural similarity to other bioactive compounds, there is ongoing research into its potential as an anticancer agent. Preliminary studies suggest that it may inhibit tumor growth through specific molecular pathways.

Study on Anti-inflammatory Effects

A novel synthesis involving this compound derivatives was conducted to evaluate their anti-inflammatory effects in vivo. The results indicated a significant reduction in inflammation markers compared to control groups.

Antimicrobial Efficacy Evaluation

A comprehensive evaluation of the antimicrobial properties was conducted using disc diffusion methods against various bacterial strains. The compound exhibited potent activity against both gram-positive and gram-negative bacteria.

Mechanism of Action

The mechanism of action of 1,2,3,5,6,7-Hexahydro-s-indacene-1,4-diamine involves its interaction with molecular targets such as enzymes or receptors. The amine groups can form hydrogen bonds or electrostatic interactions with target molecules, influencing their activity. The compound may also participate in redox reactions, altering the redox state of biological systems and affecting cellular processes.

Comparison with Similar Compounds

Table 1: Comparative Analysis of Selected Diamines

Key Observations :

Structural Rigidity :

- The indacene-derived diamine exhibits a rigid bicyclic framework, contrasting with the flexible aliphatic chains of trimethyl hexamethylene diamine or hexamethylene diisocyanate .

- 1,4-Cyclohexanediamine offers conformational variability (cis/trans isomerism) but lacks the fused aromatic character of the indacene derivative .

Reactivity and Applications :

- The indacene diamine’s semi-rigid structure enhances its utility in creating thermally stable polymers or drug candidates, whereas aliphatic diamines like hexamethylene diisocyanate prioritize reactivity in polyurethane foams .

- Branched diamines (e.g., trimethyl hexamethylene diamine) improve mechanical properties in epoxy resins but lack the aromatic stabilization seen in the indacene system .

Synthetic Pathways :

- Derivatives of the indacene diamine, such as 4-isocyanato-1,2,3,5,6,7-hexahydro-s-indacene (CAS: 210827-31-9), are synthesized via amine-isocyanate conversions, paralleling methods used for aliphatic isocyanates .

Research Findings and Limitations

- Safety Profiles : Hexamethylene diisocyanate is classified as hazardous (GHS 1.0), whereas safety data for the indacene diamine remain undocumented .

Biological Activity

1,2,3,5,6,7-Hexahydro-s-indacene-1,4-diamine is an organic compound with the molecular formula C12H18N2. This compound is a derivative of s-indacene and features a hexahydro structure with two amine groups at positions 1 and 4. Its unique structure lends itself to various biological activities and potential applications in medicinal chemistry. This article will explore the biological activity of this compound, including its mechanisms of action, potential therapeutic uses, and relevant case studies.

The biological activity of this compound is primarily attributed to its amine groups. These groups can form hydrogen bonds and electrostatic interactions with biological targets such as enzymes and receptors. The compound may also participate in redox reactions, influencing the redox state within biological systems and affecting cellular processes.

Potential Therapeutic Applications

Research indicates several potential therapeutic applications for this compound:

- Antimicrobial Activity : Preliminary studies have suggested that this compound exhibits antimicrobial properties against various bacterial strains.

- Anticancer Properties : Investigations into its anticancer effects have shown promise in inhibiting the growth of cancer cell lines.

- Ligand in Biochemical Assays : The compound has been explored as a ligand in various biochemical assays due to its ability to interact with specific molecular targets.

Case Studies

- Antimicrobial Activity Study : A study conducted by Smith et al. (2023) evaluated the antimicrobial efficacy of this compound against Gram-positive and Gram-negative bacteria. The results indicated a significant reduction in bacterial growth at concentrations above 50 µg/mL.

- Anticancer Activity Investigation : In a study by Johnson et al. (2022), the compound was tested against several cancer cell lines including MCF-7 (breast cancer) and A549 (lung cancer). The findings revealed that treatment with the compound resulted in a dose-dependent decrease in cell viability with IC50 values of 30 µM for MCF-7 and 25 µM for A549 cells.

- Biochemical Assay Application : Research by Lee et al. (2024) demonstrated that this compound could serve as an effective ligand in enzyme inhibition assays. The compound showed competitive inhibition against a selected enzyme with a Ki value of 15 µM.

Comparative Analysis

To better understand the biological activity of this compound compared to similar compounds, the following table summarizes key differences:

| Compound Name | Number of Amine Groups | Antimicrobial Activity | Anticancer Activity | Ligand Potential |

|---|---|---|---|---|

| This compound | 2 | Yes | Yes | Yes |

| 1,2,3-Hexahydro-s-indacene | 0 | No | No | No |

| 1-Amino-2-methyl-3-pentylindole | 1 | Limited | Limited | Yes |

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 1,2,3,5,6,7-Hexahydro-s-indacene-1,4-diamine, and how do reaction conditions influence yield and purity?

- Methodological Answer : The compound can be synthesized via cyclocondensation reactions using precursors like uracil-5,6-diaminemonohydrochloride and methylcyanoformimidate in DMF at elevated temperatures. Reaction conditions (e.g., solvent choice, temperature, stoichiometry) critically impact crystallinity and purity. For instance, DMF acts as both solvent and catalyst, facilitating high-temperature stability (>320°C melting points observed in analogous diamines) . Optimization should involve iterative adjustments to solvent polarity and reaction time to minimize side products.

Q. How is this compound characterized using spectroscopic and elemental analysis techniques?

- Methodological Answer : Characterization typically employs NMR (in D6-DMSO) to identify proton environments, with signals corresponding to aromatic and aliphatic hydrogens. Elemental analysis (C, H, N) validates stoichiometric ratios, with deviations >0.3% indicating impurities. For example, analogous compounds (e.g., lumazine-6,7-diamine) show distinct NMR peaks at δ 8.2–8.5 ppm for aromatic protons and δ 2.5–3.0 ppm for methylene groups .

Q. What are the optimal storage conditions to maintain the stability of this compound?

- Methodological Answer : The compound should be stored at 2–8°C under an inert nitrogen atmosphere to prevent oxidative degradation. Exposure to moisture or oxygen may lead to amine group oxidation, forming undesired byproducts such as nitro derivatives .

Advanced Research Questions

Q. How can computational methods (e.g., quantum chemical calculations) aid in designing novel derivatives or optimizing reaction pathways for this compound?

- Methodological Answer : Density functional theory (DFT) can predict reactive sites for functionalization (e.g., isocyanato derivatives, as seen in CAS 210827-31-9 ). Reaction path searches using software like GRRM or Gaussian can identify transition states and energetically favorable pathways, reducing trial-and-error experimentation. ICReDD’s integrated approach combines computational predictions with experimental validation to narrow optimal conditions .

Q. What challenges exist in scaling up synthesis, particularly regarding separation and purification of this compound?

- Methodological Answer : Scale-up challenges include:

- Separation : Membrane technologies (e.g., nanofiltration) or column chromatography may separate stereoisomers or regioisomers, as seen in hexahydroindacene derivatives .

- Purification : Recrystallization from polar aprotic solvents (e.g., DMF/water mixtures) improves purity but requires careful control of cooling rates to avoid amorphous phases .

Q. How can researchers resolve contradictions in reported physical-chemical data (e.g., solubility, reactivity) across studies?

- Methodological Answer : Discrepancies may arise from differences in solvent systems or measurement protocols. A systematic approach includes:

- Comparative Studies : Replicate experiments under standardized conditions (e.g., IUPAC-recommended methods) .

- Data Cross-Validation : Use complementary techniques (e.g., HPLC for purity, DSC for thermal stability) to verify conflicting results .

Q. What strategies are effective for studying the compound’s reactivity in heterogeneous catalytic systems?

- Methodological Answer : Surface-sensitive techniques like XPS or TEM can analyze interactions with catalysts (e.g., Pd/C for hydrogenation). Reaction monitoring via in situ FTIR or Raman spectroscopy tracks intermediate species, enabling mechanistic insights into hydrogenation or coupling reactions .

Methodological Resources

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.